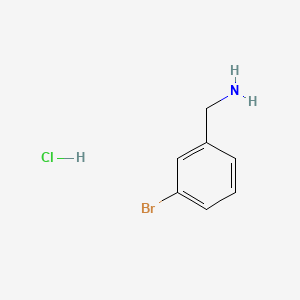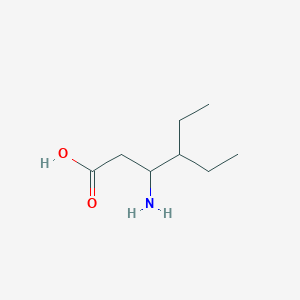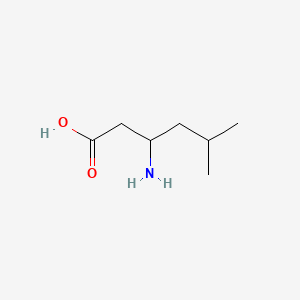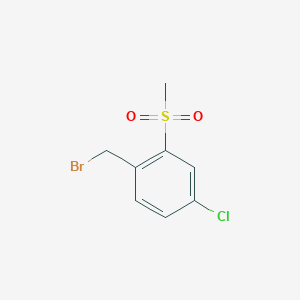
1-(Bromomethyl)-4-chloro-2-(methylsulfonyl)benzene
Übersicht
Beschreibung
The compound "1-(Bromomethyl)-4-chloro-2-(methylsulfonyl)benzene" is a brominated and chlorinated benzene derivative with a methylsulfonyl substituent. While the specific compound is not directly studied in the provided papers, related brominated benzene derivatives and their interactions, synthesis, and structural properties are discussed, which can provide insights into the behavior and characteristics of the compound .
Synthesis Analysis
The synthesis of brominated benzene derivatives can involve various chemical reactions, including nucleophilic substitution and the Wittig-Horner reaction, as demonstrated in the synthesis of 1-Bromo-4-(2,2-diphenylvinyl)benzene . Additionally, the synthesis of α-bromophenylacetic acid derivatives from reactions with bromine in different solvents is reported, which could be analogous to the synthesis of bromomethyl benzene derivatives . The use of chlorosulfonic acid to introduce sulfonyl groups is also noted .
Molecular Structure Analysis
The molecular structure of brominated benzene derivatives can be determined using X-ray diffraction (XRD) analysis, as seen in the studies of various bromo- and bromomethyl-substituted benzenes . These structures often exhibit interactions such as C–H···Br, C–Br···Br, and C–Br···π, which could be relevant to the compound of interest. The presence of a methylsulfonyl group can influence the overall molecular conformation, as observed in the title compound of paper , where the methylsulfinyl substituent affects the plane of the benzofuran fragment.
Chemical Reactions Analysis
Brominated benzene derivatives can participate in various chemical reactions, including selective bromination reactions with aromatic compounds . The presence of bromomethyl groups can facilitate further functionalization of the benzene ring. The sulfonation reactions discussed in paper could also be pertinent when considering the reactivity of the methylsulfonyl group in the presence of sulfuric acid or sulfur trioxide.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzene derivatives can be influenced by the substituents present on the benzene ring. For instance, the photoluminescence properties of 1-Bromo-4-(2,2-diphenylvinyl)benzene are investigated, showing significant differences in fluorescence intensity between the solution and solid states . The crystal structures of related compounds reveal various intermolecular interactions that can affect the compound's stability and reactivity . The presence of a methylsulfonyl group is likely to contribute to the polarity and potential hydrogen bonding capabilities of the compound.
Wissenschaftliche Forschungsanwendungen
Solubility Studies
- Solubility in Organic Solvents : The solubility of 1-fluoro-4-(methylsulfonyl)benzene, a compound structurally related to 1-(Bromomethyl)-4-chloro-2-(methylsulfonyl)benzene, has been extensively studied. This research provides insights into the behavior of similar compounds in various organic solvents like ethanol, ethyl acetate, acetone, toluene, and chloroform, which can be crucial for their application in chemical processes and synthesis (Qian et al., 2014).
Synthesis and Reactions
- Synthesis of Bromomethyl and Bromostyryl Sulfones : Research on the UV-initiated addition of bromomethane sulfonyl bromide to different compounds, including styrenes and acetylenes, can inform about similar reactions involving 1-(Bromomethyl)-4-chloro-2-(methylsulfonyl)benzene. These reactions are fundamental in creating a variety of chemical intermediates with potential applications in pharmaceuticals and material science (Vasin et al., 2003).
Chemical Synthesis and Characterization
- Synthesis of Schiff Bases and CCR5 Antagonists : Research into the synthesis of various benzene derivatives, including those substituted with bromomethyl groups, contributes to the development of non-peptide CCR5 antagonists. This is relevant for understanding the potential pharmaceutical applications and synthesis methods involving 1-(Bromomethyl)-4-chloro-2-(methylsulfonyl)benzene (Cheng De-ju, 2014; Bi, 2015).
Crystal Structure Analysis
- X-Ray Structure Determination : Research into the crystal structures of bromomethylsubstituted benzenes provides valuable insights into the molecular and crystallographic properties of similar compounds, which is crucial for understanding their behavior in different contexts, such as in solid-state chemistry and material science applications (Jones et al., 2012).
Optical and Thermal Properties
- Nonlinear Optical Chromophores : Studies on the synthesis of sulfone-substituted thiophene chromophores for nonlinear optics indicate the potential use of similar methylsulfonyl benzene compounds in advanced materials with specific optical properties. This research is significant for the development of new materials with potential applications in photonics and electronics (Chou et al., 1996).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(bromomethyl)-4-chloro-2-methylsulfonylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO2S/c1-13(11,12)8-4-7(10)3-2-6(8)5-9/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPJUEZDBZCTJDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=CC(=C1)Cl)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00375508 | |
| Record name | 1-(Bromomethyl)-4-chloro-2-(methanesulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Bromomethyl)-4-chloro-2-(methylsulfonyl)benzene | |
CAS RN |
849035-64-9 | |
| Record name | 1-(Bromomethyl)-4-chloro-2-(methylsulfonyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=849035-64-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Bromomethyl)-4-chloro-2-(methanesulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(Bromomethyl)-4-chloro-2-(methylsulfonyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



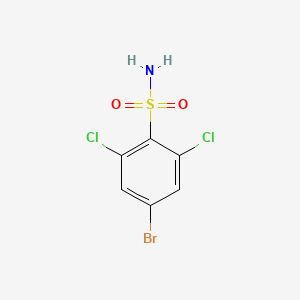

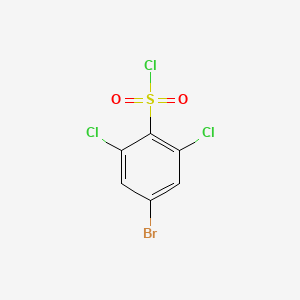

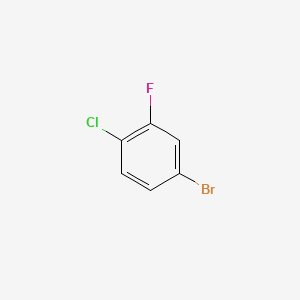
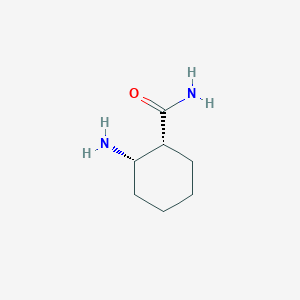

![4-tert-Butylcalix[4]arene-tetraacetic acid tetraethyl ester](/img/structure/B1271920.png)


